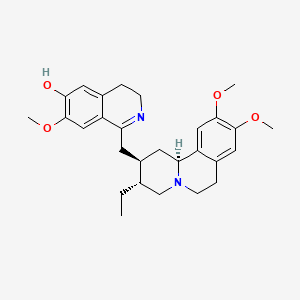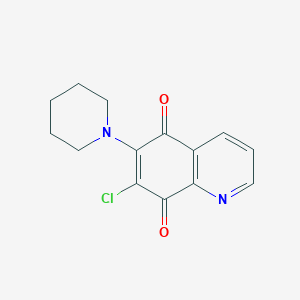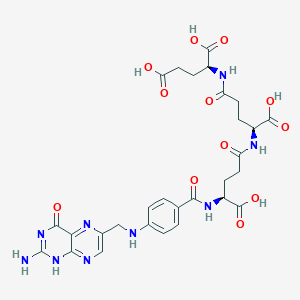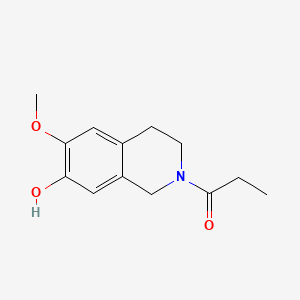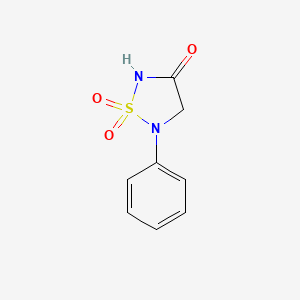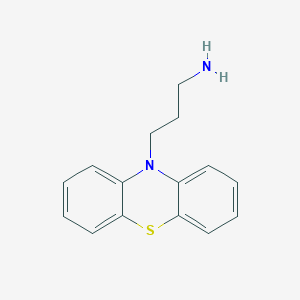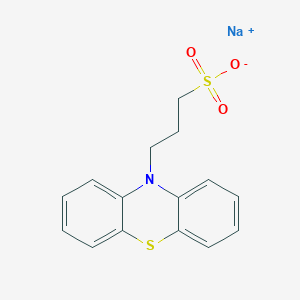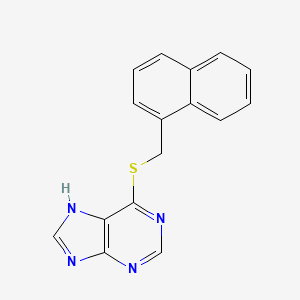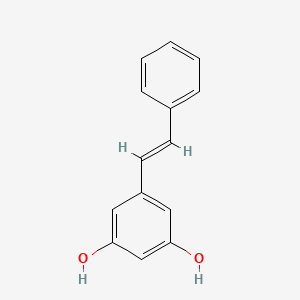
Pinosylvin
Übersicht
Beschreibung
Pinosylvin is an organic compound with the formula C6H5CH=CHC6H3(OH)2 . It is a white solid that is related to trans-stilbene, but with two hydroxy groups on one of the phenyl substituents . It is very soluble in many organic solvents, such as acetone . Pinosylvin is produced in plants in response to fungal infections, ozone-induced stress, and physical damage . It is a fungitoxin protecting the wood from fungal infection .
Synthesis Analysis
Pinosylvin is synthesized from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli . The process involves the introduction of two novel enzymes from the wood plant: stilbene synthase from Pinus pinea (PpSTS) and 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) .
Molecular Structure Analysis
The molecular structure of Pinosylvin is C6H5CH=CHC6H3(OH)2 . It is related to trans-stilbene, but with two hydroxy groups on one of the phenyl substituents .
Chemical Reactions Analysis
Pinosylvin is biosynthesized from malonyl-CoA and cinnamoyl-CoA . This biosynthesis is noteworthy because plant biosyntheses employing cinnamic acid as a starting point are rare compared to the more common use of p-coumaric acid .
Physical And Chemical Properties Analysis
Pinosylvin is a white solid . It has a molar mass of 212.248 g·mol−1 . It has a melting point of 153 to 155 °C . It is very soluble in many organic solvents, such as acetone .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Pinosylvin has been found to have significant antifungal and antibacterial properties . It acts as a natural pre-infectious stilbenoid toxin, providing defense mechanisms against pathogens for many plants .
Anticancer Properties
Research has indicated that Pinosylvin may have potential anticancer properties . However, more studies are needed to fully understand its mechanisms and potential applications in cancer treatment.
Anti-inflammatory Properties
Pinosylvin has been widely investigated for its excellent anti-inflammatory potential . This makes it a promising candidate for the development of new anti-inflammatory drugs .
Antioxidant Properties
Pinosylvin also exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Neuroprotective Properties
Another important application of Pinosylvin is its neuroprotective properties . This suggests that it could potentially be used in the treatment of neurodegenerative diseases, although further research is needed in this area.
Anti-allergic Properties
Pinosylvin has been found to have anti-allergic properties . This could make it a potential candidate for the development of new treatments for allergic reactions.
Role in Stilbenoid Biosynthesis
Pinosylvin plays a crucial role in the stilbenoid biosynthesis in plants . The enzymes pinosylvin synthase (STS) and pinosylvin O-methyltransferase (PMT) are critically involved in the biosynthesis of pinosylvin and its derivatives .
Nematicidal Activity
Pinosylvin derivatives such as Dihydropinosylvin monomethyl ether (DPME) and pinosylvin monomethyl ether (PME) show high nematicidal activity against pine wood nematodes (PWNs) . This suggests that Pinosylvin and its derivatives could be used in the development of new nematicides.
Wirkmechanismus
Target of Action
Pinosylvin, a natural pre-infectious stilbenoid toxin, primarily targets neutrophils and macrophages . Neutrophils are the body’s primary line of defense against invading pathogens . Macrophages, on the other hand, play a major role in the immune system, especially during infection and inflammation, but also in healing and repair .
Mode of Action
Pinosylvin interacts with its targets by suppressing the activation of proinflammatory M1-type macrophage activation . It also enhances alternative M2-type activation of macrophages . This dual action helps to balance the immune response, reducing inflammation while promoting healing and repair .
Biochemical Pathways
Pinosylvin affects several biochemical pathways. It has been found to block the activation of proteins that play a role in the FAK/c-Src/ERK and PI3K/Akt/GSK-3b signaling pathways . It also inhibits TRPA1-mediated Ca 2+ influx, which mediates pain and neurogenic inflammation .
Pharmacokinetics
It has been noted that when injected in rats, pinosylvin undergoes rapid glucuronidation, indicating that it may be quickly metabolized and excreted . This could potentially impact its bioavailability and effectiveness.
Result of Action
The primary result of pinosylvin’s action is a reduction in inflammation. By suppressing M1-type macrophage activation and enhancing M2-type activation, pinosylvin helps to resolve inflammation and promote repair . It also has antimicrobial properties, providing defense mechanisms against pathogens for many plants .
Action Environment
Pinosylvin is produced in plants in response to various environmental stressors, including fungal infections, ozone-induced stress, and physical damage . Its effectiveness may therefore be influenced by these and other environmental factors.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(E)-2-phenylethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPRTHEGLPYPB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895857 | |
| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pinosylvin | |
CAS RN |
22139-77-1 | |
| Record name | Pinosylvin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinosylvin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22139-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSYLVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




